2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the thiazole ring and the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, modulating their activity. The carboxamide group may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(methyl)-1,3-thiazole-4-carboxamide
- 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(ethyl)-1,3-thiazole-4-carboxamide
- 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(butyl)-1,3-thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C12H15ClN4OS |
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Molecular Weight |
298.79 g/mol |
IUPAC Name |
2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H15ClN4OS/c1-7(2)10-9(17-12(13)19-10)11(18)15-4-3-8-5-14-6-16-8/h5-7H,3-4H2,1-2H3,(H,14,16)(H,15,18) |
InChI Key |
WMUFVEMGBKTHBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
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